9-ethyl-2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
3-[3-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether involves multiple steps, starting from readily available precursors
Formation of Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step typically involves the cyclization of appropriate thiophene and triazole derivatives under acidic or basic conditions.
Introduction of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of Phenyl Methyl Ether: The final step involves the etherification of the phenyl ring with methanol in the presence of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole and pyrimidine rings, potentially leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and pyrimidine derivatives.
Substitution: Functionalized aromatic derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of enzyme inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Development: Potential lead compound for the development of new drugs with antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Biology: Utilized in chemical biology to probe cellular pathways and mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 3-[3-(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest, apoptosis, or other cellular responses depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.
Thieno[3,2-b]thiophene Derivatives: These compounds are used in organic electronics and have similar heterocyclic structures.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds are known for their biological activities, including antimicrobial and antitumor properties.
Uniqueness
3-[3-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug development. Its specific substitution pattern and functional groups enhance its potential as a selective inhibitor of various enzymes, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H18N6OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
12-ethyl-4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H18N6OS/c1-4-14-11(2)28-20-17(14)19-22-18(25-26(19)10-21-20)16-9-15(23-24-16)12-6-5-7-13(8-12)27-3/h5-10H,4H2,1-3H3,(H,23,24) |
InChI Key |
HJKXWHLFMYHMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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